(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amin

Übersicht

Beschreibung

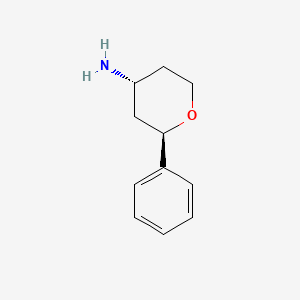

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine: is a chiral organic compound that features a tetrahydropyran ring with a phenyl group and an amine group attached

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: The compound has potential applications in the development of chiral drugs. Its ability to interact with biological molecules in a stereospecific manner can be exploited to design more effective and selective pharmaceuticals.

Medicine: In medicinal chemistry, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is also used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, can also be employed to obtain the desired product with high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced further to form various amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Wirkmechanismus

The mechanism of action of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents, which may have varying chemical and biological properties.

Uniqueness: The uniqueness of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine lies in its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrahydropyran ring with a phenyl and an amine group, making it a valuable building block for the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is derived from its stereochemistry and functional groups. The compound's structure can be represented as follows:

The biological activity of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to bind selectively to these targets, which can modulate their activity. This selective binding is crucial for developing drugs with enhanced efficacy and reduced side effects.

1. Therapeutic Potential

Research indicates that (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine may serve as a lead compound in drug development targeting various conditions:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit chemokine receptors such as CCR2, which play a role in inflammatory diseases. Inhibition of CCR2 can potentially reduce monocyte trafficking in conditions like rheumatoid arthritis and multiple sclerosis .

- Analgesic Properties : Studies have shown that compounds structurally related to (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine exhibit analgesic effects by modulating pain pathways in the spinal cord .

2. Synthesis of Bioactive Compounds

The compound serves as a chiral building block in synthesizing various biologically active molecules. Its ability to undergo asymmetric reactions makes it valuable for creating enantiomerically pure compounds .

Case Study 1: Synthesis of COX-II Inhibitors

A study highlighted the use of (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine in developing selective COX-II inhibitors. These inhibitors are crucial in treating inflammatory conditions by reducing the production of prostaglandins .

Case Study 2: Biocatalyzed Reactions

Research demonstrated the biocatalyzed preparation of optically enriched stereoisomers from related tetrahydropyran derivatives. This method showcased the potential for synthesizing complex molecules with high stereochemical fidelity .

Comparative Analysis

To better understand the biological activity of (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine, a comparison with its enantiomer (2S,4S)-2-phenyltetrahydro-2H-pyran-4-amine reveals significant differences in biological activity due to stereochemistry.

| Compound | Biological Activity | Therapeutic Applications |

|---|---|---|

| (2R,4R)-2-phenyltetrahydro... | Selective CCR2 inhibition | Anti-inflammatory agents |

| (2S,4S)-2-phenyltetrahydro... | Reduced interaction with biological targets | Less effective as therapeutic agent |

Eigenschaften

IUPAC Name |

(2R,4R)-2-phenyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMBPQOUYCSFLZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733212 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-56-7 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.